REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)=[N:7][CH:8]=1)#[N:2].[ClH:23]>O1CCOCC1>[ClH:23].[NH:12]1[CH2:13][CH2:14][CH2:15][CH:10]([NH:9][C:6]2[N:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:11]1 |f:3.4|
|
Name
|
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]piperidine-1-carboxylate
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=NC1)NC1CN(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed completely
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CC(CCC1)NC1=CC=C(C=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |